ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1046800-92-3
VCID: VC4540138
InChI: InChI=1S/C13H18N4O2/c1-5-17-9(4)12(8(3)16-17)10-7-11(15-14-10)13(18)19-6-2/h7H,5-6H2,1-4H3,(H,14,15)
SMILES: CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)OCC)C
Molecular Formula: C13H18N4O2
Molecular Weight: 262.313

ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate

CAS No.: 1046800-92-3

Cat. No.: VC4540138

Molecular Formula: C13H18N4O2

Molecular Weight: 262.313

* For research use only. Not for human or veterinary use.

ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate - 1046800-92-3

Specification

CAS No. 1046800-92-3
Molecular Formula C13H18N4O2
Molecular Weight 262.313
IUPAC Name ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C13H18N4O2/c1-5-17-9(4)12(8(3)16-17)10-7-11(15-14-10)13(18)19-6-2/h7H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key MXIRNVJFUPRYBP-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)OCC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bipyrazole core, where two pyrazole rings are fused at the 3- and 4-positions. Key substituents include:

  • Ethyl group at the 1'-position of the second pyrazole ring.

  • Two methyl groups at the 3'- and 5'-positions of the same ring.

  • Ethyl ester at the 5-position of the primary pyrazole ring.

The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 262.31 g/mol (calculated from analogs in ). The bipyrazole system introduces significant steric hindrance, influencing reactivity and intermolecular interactions.

Physicochemical Characteristics

While direct experimental data for this compound are scarce, extrapolation from structurally related pyrazole-carboxylates suggests:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water due to the hydrophobic ethyl and methyl groups .

  • Melting Point: Estimated range of 120–140°C based on analogs such as ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (mp 135°C) .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester moiety .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₃H₁₈N₄O₂
Molecular Weight262.31 g/molCalculated
Estimated LogP2.8–3.5
Solubility in DMSO~10 mg/mL

Synthetic Methodologies

Regioselective Pyrazole Formation

The bipyrazole core can be synthesized via cyclocondensation reactions using trichloromethyl enones and hydrazines. A regiocontrolled protocol reported by demonstrates that:

  • Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields).

  • Free hydrazines yield 1,5-regioisomers (52–83% yields).

For ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate, a plausible route involves:

  • Step 1: Condensation of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate with methylhydrazine.

  • Step 2: Methanolysis of the trichloromethyl intermediate to install the carboxylate group .

Table 2: Optimized Reaction Conditions for Analog Synthesis

Reagent SystemYield (%)RegioselectivityReference
PhNHNH₂·HCl + CHCl₃971,3-Regioisomer
PhNHNH₂ + MeOH831,5-Regioisomer
K₂S₂O₈ in CH₃CN/H₂SO₄75–80Oxidation step

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity control remains a hurdle, as minor variations in reaction conditions (e.g., solvent, temperature) can alter isomer ratios .

  • Purification complexity due to the compound’s nonpolar substituents necessitates advanced chromatographic techniques .

Research Opportunities

  • Biological screening: Prioritize in vitro assays against ESKAPE pathogens and antifungal panels.

  • Structure-activity relationship (SAR) studies: Systematically modify substituents to optimize potency and reduce toxicity.

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